molecular formula C16H13BrN2O3S B2375547 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide CAS No. 686743-31-7

2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide

Cat. No.: B2375547
CAS No.: 686743-31-7
M. Wt: 393.26
InChI Key: ISTXTTHXTAFVHQ-UHFFFAOYSA-N
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Description

The compound “2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide” is a complex organic molecule that contains an indole group, a sulfonyl group, a bromophenyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom. The bromophenyl group consists of a benzene ring with a bromine atom attached, and the acetamide group consists of a carbonyl group (C=O) attached to a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, bromophenyl, and acetamide groups. For example, the bromine atom in the bromophenyl group could potentially be replaced by nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and acetamide groups could potentially make this compound soluble in polar solvents .

Scientific Research Applications

Enzyme Inhibitory Potential

The enzyme inhibitory potential of sulfonamide derivatives, including structures similar to 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide, has been investigated. These compounds have shown significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating potential applications in treating diseases related to these enzymes (Abbasi et al., 2019).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of acetamide derivatives, including those similar to the compound . These studies have found that such compounds exhibit moderate to strong inhibitory effects against various bacterial strains, suggesting potential use as antibacterial agents (Iqbal et al., 2017).

Anticancer Evaluation

Compounds structurally related to this compound have been synthesized and evaluated for their anticancer properties. Some of these compounds demonstrated notable activity against specific cancer cell lines, suggesting potential applications in cancer treatment (Zyabrev et al., 2022).

Genotoxic and Antimicrobial Properties

Derivatives of benzimidazole and benzoimidazole, which share structural similarities with the compound , have been synthesized and tested for antimicrobial and genotoxic activities. These compounds have shown potential as antimicrobial agents, opening up avenues for further research in this area (Benvenuti et al., 1997).

Molecular Docking Analysis

The indole acetamide derivatives have been subjected to molecular docking analysis for understanding their interactions with various biological targets. Such studies provide insights into the potential therapeutic applications of these compounds in treating diseases by targeting specific molecular pathways (Al-Ostoot et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1H-indol-3-ylsulfonyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c17-11-5-7-12(8-6-11)19-16(20)10-23(21,22)15-9-18-14-4-2-1-3-13(14)15/h1-9,18H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTXTTHXTAFVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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